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4-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one
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Overview
Description
4-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one typically involves the bromination of 3-hydroxy-2,3-dihydro-1H-indol-2-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 4-bromo-3-oxo-2,3-dihydro-1H-indol-2-one.
Reduction: Formation of 3-hydroxy-2,3-dihydro-1H-indol-2-one.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2,3-dihydro-1H-indole and 6-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one are distinct chemical compounds with different applications. The applications of each are detailed below.
4-Bromo-2,3-dihydro-1H-indole
4-Bromo-2,3-dihydro-1H-indole is a chemical compound utilized in pharmaceutical research for synthesizing bioactive molecules and advanced materials .
Applications:
- Pharmaceutical Development It is a key intermediate in creating pharmaceuticals, especially drugs that target neurological disorders .
- Organic Synthesis It serves as a building block in organic chemistry for creating more complex molecules and improving synthetic pathways in laboratories .
- Material Science It is used in formulating advanced materials like polymers and coatings, enhancing their durability and performance due to its unique chemical properties .
- Biological Research It is used to study biological pathways and mechanisms, particularly in cancer research, where it can influence cell signaling and growth .
- Analytical Chemistry It serves as a standard in analytical methods, which helps in the detection and quantification of similar compounds in various samples, ensuring accuracy in research results .
6-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one
6-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one is a brominated derivative of oxindole and has various applications in scientific research.
Properties:
- IUPAC Name: 6-bromo-3-hydroxy-1,3-dihydroindol-2-one
- Molecular Formula: C8H6BrNO2
- Molecular Weight: 228.04 g/mol
- CAS No: 1021021-75-9
Applications:
- Chemistry: It is used as an intermediate in synthesizing complex organic molecules and pharmaceuticals.
- Biology: It is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
- Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
- Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.
Biological Activity
- Antiviral Properties: Derivatives of 6-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one exhibit antiviral activity and have demonstrated efficacy against several viral strains in in vitro studies, suggesting its potential as a therapeutic agent against viral infections.
- Anticancer Activity: Studies have indicated the anticancer potential of the compound. In vitro assays on various cancer cell lines have revealed that it can induce apoptosis and inhibit cell growth. The compound's mechanism involves modulating signaling pathways associated with tumor growth and metastasis.
- Anti-inflammatory Effects: The compound has also been investigated for its anti-inflammatory properties and appears to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may involve the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2,3-dihydro-1H-indol-2-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Bromo-2,3-dihydro-1H-indol-2-one: Lacks the hydroxyl group, affecting its chemical properties and applications.
Uniqueness
4-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Biological Activity
4-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one, also known as 6-bromo-3-hydroxyindolinone, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is C₁₆H₉BrN₂O₂. The presence of a bromine atom and a hydroxyl group contributes to its unique reactivity and potential biological activities. The compound can undergo various chemical transformations such as oxidation and reduction, leading to the formation of different derivatives that may exhibit distinct biological properties .
Antimicrobial Activity
Research indicates that derivatives of this compound possess notable antimicrobial properties. A study demonstrated that similar indole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from indolinone structures showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like gatifloxacin .
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
10f | 0.5 | Staphylococcus aureus |
10g | 0.5 | Methicillin-resistant Staphylococcus aureus |
10h | IC50 = 41.6 | HepG2 cells (cancer line) |
These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents targeting resistant strains of bacteria.
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. The compound has shown cytotoxic effects against cancer cell lines such as HepG2 (human liver cancer) and L-02 (normal liver cells). The cytotoxicity was assessed using the MTT assay, revealing that certain derivatives possess selective toxicity towards cancer cells while sparing normal cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain kinases or interact with DNA, leading to alterations in cellular processes such as proliferation and apoptosis. This modulation can result in the suppression of tumor growth or bacterial proliferation .
Case Studies
Case Study 1: Antibacterial Evaluation
A recent study evaluated the antibacterial efficacy of various indolinone derivatives against resistant bacterial strains. The results indicated that modifications in the indole structure significantly influenced the MIC values against pathogens like Escherichia coli and Acinetobacter baumannii. Compounds with specific substitutions showed enhanced activity, highlighting the importance of structural optimization in drug design .
Case Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity, several derivatives were tested against HepG2 cells. The study found that while some compounds exhibited high IC50 values (>100 μM), others demonstrated moderate cytotoxicity (IC50 = 41.6 μM). This variability underscores the potential for selective anticancer therapies based on indolinone scaffolds .
Properties
Molecular Formula |
C8H6BrNO2 |
---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
4-bromo-3-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H6BrNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3,7,11H,(H,10,12) |
InChI Key |
XLPYKUZXFPOGSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(C(=O)N2)O)C(=C1)Br |
Origin of Product |
United States |
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